Product packaging for Phosphine sulfide, methyldiphenyl-(Cat. No.:CAS No. 13639-74-2)

Phosphine sulfide, methyldiphenyl-

Cat. No.: B076933
CAS No.: 13639-74-2
M. Wt: 232.28 g/mol
InChI Key: JFBNAFBCBMDKNJ-UHFFFAOYSA-N
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Description

Phosphine sulfide, methyldiphenyl-, also known as Phosphine sulfide, methyldiphenyl-, is a useful research compound. Its molecular formula is C13H13PS and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13PS B076933 Phosphine sulfide, methyldiphenyl- CAS No. 13639-74-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13639-74-2

Molecular Formula

C13H13PS

Molecular Weight

232.28 g/mol

IUPAC Name

methyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H13PS/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

JFBNAFBCBMDKNJ-UHFFFAOYSA-N

SMILES

CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

13639-74-2

Synonyms

Methyldiphenylphosphine sulfide

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Methyldiphenylphosphine Sulfide

Established Synthetic Pathways for Tertiary Phosphine (B1218219) Sulfides

The preparation of tertiary phosphine sulfides can be broadly categorized into several key strategies, each with its own advantages and limitations.

Direct Sulfurization of Tertiary Phosphines

The most common and direct route to tertiary phosphine sulfides is the reaction of a tertiary phosphine with elemental sulfur. wikipedia.orgmdpi.com This exothermic reaction is often straightforward, involving the direct oxidation of the phosphorus center. The reactivity in this process is correlated with the basicity of the phosphine. wikipedia.org For instance, methyldiphenylphosphine (B73815) can be readily converted to methyldiphenylphosphine sulfide (B99878) by treatment with elemental sulfur. wikipedia.org

The reaction mechanism is thought to be initiated by the nucleophilic attack of the phosphine on the S₈ ring, leading to a zwitterionic intermediate. mdpi.com This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately yielding the phosphine sulfide. mdpi.com While effective, this method can sometimes require elevated temperatures or extended reaction times. mdpi.com Recent advancements have explored techniques like ball milling to facilitate the reaction at room temperature and reduce reaction times. mdpi.com

Other sulfurizing agents can also be employed, including sodium polysulfides, which offer a convenient alternative to elemental sulfur. jst.go.jp

Addition Reactions of Secondary Phosphine Sulfides to Unsaturated Systems

An alternative synthetic approach involves the addition of secondary phosphine sulfides (R₂P(S)H) to various unsaturated compounds. These reactions are typically base-catalyzed and proceed via nucleophilic addition. acs.org For example, secondary phosphine sulfides can add to carbonyl compounds to form α-hydroxy substituted tertiary phosphine sulfides. acs.org The course of these reactions can often be monitored by the disappearance of the characteristic P-H infrared absorption band. acs.org

Furthermore, secondary phosphine sulfides can undergo addition to alkenes and alkynes. For instance, the reaction with vinyl sulfides can occur under aerobic, solvent-free conditions. researchgate.net A three-component reaction between a secondary phosphine, an electron-rich alkene, and elemental sulfur or selenium can also yield tertiary phosphine sulfides in excellent yields. researchgate.net These methods provide a versatile route to a variety of functionalized phosphine sulfides.

Alternative and Emerging Synthetic Strategies for Phosphine Sulfides

Beyond the classical methods, several other strategies for the synthesis of phosphine sulfides have been developed. One such method involves the thionation of tertiary phosphine oxides using reagents like Lawesson's reagent or a combination of POCl₃ and H₂S. tandfonline.comorganic-chemistry.org This approach is particularly useful for converting readily available phosphine oxides to their corresponding sulfides.

Microwave-assisted synthesis has also emerged as a powerful tool. A one-pot reaction of aromatic alkenes with red phosphorus and elemental sulfur in a superbasic medium under microwave irradiation can afford tertiary phosphine sulfides in good yields. tandfonline.com This method offers a rapid and efficient alternative to traditional heating. tandfonline.com

Another innovative approach utilizes tetrabutylammonium (B224687) chalcogenocyanates as chalcogen atom sources for the conversion of phosphines to phosphine chalcogenides. jst.go.jp This method demonstrates good functional group tolerance and can be applied to a range of phosphine substrates. jst.go.jp

Targeted Synthesis of Methyldiphenylphosphine Sulfide

The synthesis of the specific compound, methyldiphenylphosphine sulfide, can be achieved through the general methods described above, particularly through the direct sulfurization of methyldiphenylphosphine. wikipedia.org However, the optimization of reaction conditions and the consideration of stereochemical outcomes are crucial for efficient and selective synthesis.

Optimization of Reaction Conditions and Isolation Procedures

The direct sulfurization of methyldiphenylphosphine, while straightforward, can be optimized to improve yield and purity. Factors such as solvent, temperature, and reaction time play a significant role. For the related triphenylphosphine (B44618), it has been shown that conducting the reaction in a minimal amount of a moderately polar solvent like dichloromethane (B109758) at room temperature can lead to a rapid reaction (less than one minute) and easy isolation of the product by simple filtration. mdpi.com Similar optimization could be applied to the synthesis of methyldiphenylphosphine sulfide.

The choice of the sulfur source and its form can also influence the reaction. While elemental sulfur is common, other sulfurizing agents might offer advantages in specific contexts. jst.go.jp The purification of the final product typically involves recrystallization or column chromatography to remove any unreacted starting material or byproducts. acs.org

Below is a table summarizing the optimization of reaction conditions for the oxidation of a related compound, methyl phenyl sulfide, which can provide insights into potential optimization strategies for methyldiphenylphosphine sulfide synthesis. researchgate.netresearchgate.net

EntryCatalyst Amount (mol%)Oxidant (mmol)SolventConversion (%)Selectivity (%)
125Acetonitrile75>99 (Sulfoxide)
225Ethanol68>99 (Sulfoxide)
3210Acetonitrile84>99 (Sulfoxide)
415Acetonitrile65>99 (Sulfoxide)
535Acetonitrile78>99 (Sulfoxide)

This table is illustrative and based on the oxidation of a related sulfide. Specific conditions for methyldiphenylphosphine sulfide may vary.

Considerations of Regioselectivity and Stereoselectivity in Synthesis

When synthesizing more complex phosphine sulfides, particularly those with chiral centers, regioselectivity and stereoselectivity become critical considerations. For instance, in the addition of secondary phosphine sulfides to unsymmetrical unsaturated systems, the regiochemistry of the addition needs to be controlled to obtain the desired isomer. researchgate.net

The synthesis of P-chiral phosphine sulfides is an active area of research. tandfonline.comacs.org Methods for achieving stereoselective synthesis include the use of chiral auxiliaries, asymmetric deprotonation, and kinetic resolution. tandfonline.com For example, the asymmetric lithiation of a phosphine sulfide using a chiral base like (-)-sparteine, followed by trapping with an electrophile, can lead to the formation of P-stereogenic compounds with high enantiomeric excess. acs.orgnih.govacs.org

Furthermore, rearrangements of phosphine sulfides can occur under certain conditions. For example, β-hydroxyalkylphosphine sulfides can undergo acs.orgtandfonline.com- or acs.orgtandfonline.com-sulfur atom migration depending on whether a Brønsted or Lewis acid is used, and these rearrangements can proceed stereoselectively. beilstein-journals.org Understanding and controlling these stereochemical aspects are essential for the synthesis of enantiomerically pure phosphine sulfides for applications in asymmetric catalysis and other specialized fields. acs.org

Mechanistic Studies of Methyldiphenylphosphine Sulfide Formation

The formation of methyldiphenylphosphine sulfide, typically from the reaction of methyldiphenylphosphine with a sulfur source, is a specific instance of the general reaction for the synthesis of phosphine sulfides. While detailed mechanistic studies focusing exclusively on methyldiphenylphosphine sulfide are not extensively documented in publicly available literature, the mechanism can be inferred from studies of closely related phosphines, particularly triphenylphosphine. The reaction is generally understood to proceed through a nucleophilic attack of the phosphorus atom on the sulfur source.

Elucidation of Reaction Intermediates and Transition States

The direct reaction of tertiary phosphines (R₃P) with elemental sulfur (S₈) is a common method for the synthesis of phosphine sulfides (R₃PS). The mechanism is thought to be initiated by the nucleophilic attack of the phosphine on the octasulfur ring.

For the analogous reaction with triphenylphosphine, a proposed mechanism involves the initial attack of the phosphine on the S₈ ring to form a zwitterionic intermediate, Ph₃P⁺-S₈⁻. mdpi.comresearchgate.net This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately cleaving the S-S bonds and resulting in the formation of eight molecules of triphenylphosphine sulfide. The first step, the ring opening of S₈, is suggested to be the rate-determining step. mdpi.com

Applying this model to methyldiphenylphosphine (MePh₂P), the initial step would be the formation of a zwitterionic persulfide intermediate:

MePh₂P + S₈ → MePh₂P⁺-S-S₇⁻

This highly reactive intermediate would then be attacked by another molecule of methyldiphenylphosphine, leading to the formation of two molecules of methyldiphenylphosphine sulfide and a shorter sulfur chain. This process would continue until the sulfur chain is fully consumed.

While this zwitterionic intermediate is mechanistically plausible, its direct observation is challenging due to its transient nature. Computational studies on related systems are often employed to gain insight into the structure and energy of such intermediates and the associated transition states. However, specific calculations for the methyldiphenylphosphine reaction were not found in the surveyed literature.

In some synthetic protocols for phosphine sulfides, the solvent can play a crucial role in the mechanism. For instance, the use of 1,2-dichloroethane (B1671644) has been shown to be critical in certain chalcogenation reactions of phosphines, suggesting the involvement of a bisphosphonium salt as a reaction intermediate.

Kinetic and Thermodynamic Parameters Governing Synthesis

The reaction of tertiary phosphines with elemental sulfur is generally an exothermic process, which is consistent with the formation of a stable P=S double bond. The thermodynamics of this reaction are influenced by the basicity of the phosphine.

The enthalpy of reaction (ΔH) for the sulfidation of various tertiary phosphines with elemental sulfur (S₈) has been determined. For methyldiphenylphosphine, this value provides direct insight into the thermodynamics of its sulfide formation.

Tertiary PhosphineΔH (kcal/mol) for reaction with S₈Resulting Phosphine Sulfide
PCy₃-30.9 ± 1.9S=PCy₃
PBu₃-28.9 ± 0.3S=PBu₃
PMe₃-27.1 ± 0.4S=PMe₃
PMe₂Ph-26.0 ± 0.5S=PMe₂Ph
PMePh₂-23.8 ± 0.3S=PMePh₂
PPh₃-21.5 ± 0.3S=PPh₃

Data sourced from Capps, et al. (1998) as cited in Wikipedia. wikipedia.org

The data clearly shows that the reaction is thermodynamically favorable. The exothermicity decreases as the phenyl groups replace the methyl groups on the phosphine, which is consistent with the decreasing basicity of the phosphine.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyldiphenylphosphine Sulfide

Crystallographic Analysis of Methyldiphenylphosphine (B73815) Sulfide (B99878) and its Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, offers definitive insight into the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Studies for Solid-State Structure

While a specific single-crystal X-ray diffraction study for methyldiphenylphosphine sulfide (C₁₃H₁₃PS) was not identified in a comprehensive search of available literature, extensive analysis of its close derivatives provides critical structural information. The study of analogous compounds is a standard scientific approach to deduce the likely structural features of a target molecule.

A pertinent example is dimethyl(phenyl)phosphine sulfide (C₈H₁₁PS), whose crystal structure has been determined. nih.govresearchgate.netiucr.org This compound crystallizes in the monoclinic space group P2₁/n. nih.goviucr.org The core geometry around the phosphorus atom is tetrahedral, a characteristic feature of phosphine (B1218219) sulfides. nih.goviucr.org The crucial P=S bond length is reported as 1.9623 (5) Å, which is a typical distance for this type of double bond. nih.goviucr.org Similarly, the structure of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) shows P=S bond lengths of 1.9571 (15) Å and 1.9529 (15) Å, further corroborating the expected bond distance in these types of molecules. nih.gov

The bond angles around the phosphorus atom in dimethyl(phenyl)phosphine sulfide deviate slightly from the ideal tetrahedral angle of 109.5°, a distortion attributed to the varying steric bulk of the methyl and phenyl substituents. nih.goviucr.org This structural information from derivatives allows for a reliable estimation of the solid-state structure of methyldiphenylphosphine sulfide, which would be expected to exhibit a similar tetrahedral phosphorus center and P=S bond length.

ParameterValueReference
Chemical FormulaC₈H₁₁PS nih.govresearchgate.net
Crystal SystemMonoclinic nih.goviucr.org
Space GroupP2₁/n nih.goviucr.org
P=S Bond Length1.9623 (5) Å nih.goviucr.org
C1–P1–C3 Bond Angle105.58 (6)° nih.goviucr.org
C2–P1–S1 Bond Angle113.55 (5)° nih.goviucr.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of the phenyl rings and the nature of non-covalent interactions are crucial for understanding the behavior of these molecules in the solid state. Conformational analysis of triarylphosphines and their derivatives is a well-studied field, with principles that can be applied to methyldiphenylphosphine sulfide. ox.ac.ukacs.orgrsc.orgrsc.org The two phenyl groups and the methyl group attached to the phosphorus atom will adopt a conformation that minimizes steric strain, resulting in a specific propeller-like arrangement of the phenyl rings.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgscirp.org For dimethyl(phenyl)phosphine sulfide, this analysis reveals that the most significant contacts are H···H interactions, which account for 58.1% of the total surface. nih.govresearchgate.netiucr.org Weaker, yet important, S···H/H···S (13.4%) and C···H/H···C (11.7%) contacts are also present. nih.govresearchgate.netiucr.org These interactions include close contacts between the sulfur atom and hydrogen atoms of the methyl groups on a neighboring molecule (H···S distances of 2.87 Å and 2.95 Å). nih.goviucr.org In more complex phosphine sulfides, intramolecular π–π stacking and C–H···S hydrogen bonds are also observed, which collectively dictate the supramolecular assembly in the crystal lattice. nih.gov It is highly probable that methyldiphenylphosphine sulfide would exhibit a similar suite of intermolecular forces, dominated by van der Waals forces and weak C-H···S and C-H···π interactions.

High-Resolution Spectroscopic Techniques for Structural Confirmation

While crystallography provides a static picture of the solid state, high-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), confirm the molecular structure in solution and provide data on the electronic environment of the nuclei.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. The presence of the magnetically active ³¹P nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information. oxinst.com

The NMR spectra of methyldiphenylphosphine sulfide would display characteristic signals for the methyl and phenyl groups.

¹H NMR: The proton spectrum would show a characteristic doublet for the methyl protons (P-CH₃) due to coupling with the ³¹P nucleus (a ²JPH coupling). The aromatic protons on the two phenyl rings would appear as a complex multiplet in the downfield region of the spectrum. For comparison, the precursor methyldiphenylphosphine shows a doublet for the methyl protons at δ 1.6 ppm and a multiplet for the phenyl protons between δ 7.3-7.7 ppm. chemicalbook.com

¹³C NMR: The carbon spectrum would reveal a distinct signal for the methyl carbon, which would be split into a doublet due to one-bond coupling with phosphorus (¹JPC). The phenyl carbons would show four distinct signals (ipso, ortho, meta, para), with the ipso, ortho, and meta carbons exhibiting coupling to the ³¹P nucleus. magritek.com

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic. It would consist of a single resonance, as there is only one phosphorus environment. The chemical shift for phosphine sulfides typically falls within a characteristic range. For example, triphenylphosphine (B44618) sulfide has a ³¹P chemical shift of approximately δ 43.0 ppm. rsc.org The expected chemical shift for methyldiphenylphosphine sulfide would be in a similar region, confirming the P(V)=S oxidation state. oxinst.comorganicchemistrydata.org

NucleusGroupExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant
¹HP-CH₃~1.5 - 2.5Doublet (d)²J(P,H)
¹HPhenyl-H~7.4 - 7.9Multiplet (m)-
¹³CP-CH₃~20 - 30Doublet (d)¹J(P,C)
¹³CPhenyl-C~128 - 135Doublets and SingletsJ(P,C)
³¹PP=S~30 - 50Singlet (or multiplet if ¹H-coupled)-

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the covalent framework of the molecule. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edunanalysis.com For methyldiphenylphosphine sulfide, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the same methyl group. It would also show correlations between the various aromatic protons and their directly attached aromatic carbons, helping to assign the complex aromatic region. columbia.edu

A cross-peak between the methyl protons and the ipso-carbons of the phenyl rings (³JPC).

Correlations between the ortho-protons of a phenyl ring and the ipso-carbon of the same ring.

Correlations between protons and carbons across the phosphorus atom, such as between the methyl protons and the ipso-carbons, which would definitively link the methyl and phenyl groups to the central phosphorus atom. youtube.com

Together, these advanced crystallographic and spectroscopic techniques provide a detailed and robust characterization of the molecular structure of methyldiphenylphosphine sulfide and its derivatives, forming the basis for understanding its chemical properties.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups and elucidating the molecular structure of methyldiphenylphosphine sulfide. The vibrational modes observed in the spectra correspond to the stretching and bending of specific bonds within the molecule, offering a unique fingerprint for the compound.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning the observed vibrational frequencies to specific molecular motions. These computational approaches can predict the infrared and Raman spectra with a high degree of accuracy, aiding in the detailed interpretation of experimental data.

The key vibrational modes for methyldiphenylphosphine sulfide are associated with the phenyl rings, the methyl group, and the phosphorus-sulfur (P=S) bond. The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The P-phenyl stretching vibrations give rise to characteristic bands in the fingerprint region, while the P=S stretching vibration is a key diagnostic peak for this class of compounds. The exact position of the P=S band can be influenced by the electronic and steric effects of the substituents on the phosphorus atom.

Table 1: Calculated Vibrational Frequencies for Methyldiphenylphosphine Sulfide

Vibrational ModeCalculated Frequency (cm⁻¹) - FTIRCalculated Frequency (cm⁻¹) - Raman
Aromatic C-H Stretch30603062
CH₃ Asymmetric Stretch29852987
CH₃ Symmetric Stretch29102912
Phenyl Ring Stretch15851588
Phenyl Ring Stretch14801482
P-Phenyl Stretch11001102
P=S Stretch690692
CH₃ Rocking915918

Note: The data in this table is based on theoretical DFT calculations and should be considered as representative values. Experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of methyldiphenylphosphine sulfide and for investigating its fragmentation behavior upon ionization. HRMS provides exact mass measurements, allowing for the unambiguous confirmation of the elemental composition of the parent ion and its fragments.

The electron ionization (EI) mass spectrum of methyldiphenylphosphine sulfide typically shows a prominent molecular ion peak (M⁺•) corresponding to its exact mass. The fragmentation pattern provides valuable structural information. Common fragmentation pathways involve the cleavage of bonds adjacent to the phosphorus atom. The loss of the methyl group (•CH₃) to form the [M-15]⁺ fragment is a characteristic fragmentation. Another significant fragmentation pathway is the loss of a phenyl radical (•C₆H₅) to yield the [M-77]⁺ ion. Further fragmentation can lead to the formation of various phosphorus-containing ions and hydrocarbon fragments.

Table 2: High-Resolution Mass Spectrometry Data for Methyldiphenylphosphine Sulfide

Ionm/z (Observed)Fragmentation Pathway
[C₁₃H₁₃PS]⁺•232.0475Molecular Ion (M⁺•)
[C₁₂H₁₀PS]⁺217.0240[M - CH₃]⁺
[C₇H₈P]⁺•123.0364[M - C₆H₅S]⁺
[C₆H₅]⁺77.0391Phenyl Cation

Note: The fragmentation data is based on typical fragmentation patterns for related organophosphorus compounds and may be supplemented by experimental data from sources like SpectraBase. spectrabase.com

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral analogues)

Methyldiphenylphosphine sulfide itself is an achiral molecule and therefore does not exhibit optical activity. However, the phosphorus atom in phosphine sulfides can be a stereogenic center if it is bonded to four different substituents. This gives rise to P-chiral phosphine sulfides, which are of significant interest in areas such as asymmetric catalysis. thieme-connect.commdpi.comnih.gov

For chiral analogues of methyldiphenylphosphine sulfide, where the methyl and two phenyl groups are replaced by four different substituents around the phosphorus atom, chiroptical techniques such as optical rotation and circular dichroism (CD) spectroscopy would be crucial for their stereochemical characterization.

Optical Rotation: Enantiomers of a chiral phosphine sulfide would rotate the plane of plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, and the solvent. The synthesis of P-chiral phosphine sulfides has been achieved through various methods, including the use of chiral auxiliaries and enzymatic desymmetrization. thieme-connect.commdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. researchgate.net The sign and magnitude of the Cotton effects can be related to the absolute configuration of the stereogenic center. Theoretical calculations of CD spectra, often using time-dependent density functional theory (TD-DFT), can be a powerful tool in assigning the absolute configuration of newly synthesized chiral phosphine sulfides by comparing the calculated spectrum with the experimental one. acs.org

Coordination Chemistry and Ligand Applications of Methyldiphenylphosphine Sulfide

Interaction with Transition Metal Centers

Methyldiphenylphosphine (B73815) sulfide (B99878) (SPMePh₂) typically coordinates to transition metals through its sulfur atom, acting as a soft donor. This interaction is a key feature of its coordination chemistry.

In its most common coordination mode, methyldiphenylphosphine sulfide acts as a monodentate ligand, binding to a single metal center through the sulfur atom. alfachemic.com This type of coordination is observed in a variety of complexes with transition metals such as rhodium(I) and ruthenium(II). isca.me The stability of these complexes is influenced by several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, the formation of stable 1:1 charge-transfer complexes between phosphine (B1218219) sulfides and diiodine has been observed in solution and in the solid state, indicating a significant interaction between the sulfur donor and the acceptor molecule. psu.edursc.org The stability of such complexes with triphenylphosphine (B44618) chalcogenides follows the order Se > S > O. psu.edu

The reaction of triphenylphosphine sulfide with rhodium(I) and ruthenium(II) precursors yields stable, air-insensitive, and non-hygroscopic mononuclear complexes with the general formulas RhL₃Cl and RuL₃Cl₂, where L is the phosphine sulfide ligand. isca.me These complexes demonstrate the preference for sulfur-coordination and the formation of robust metal-ligand bonds.

While less common than monodentate coordination, methyldiphenylphosphine sulfide and its derivatives can participate in more complex bonding arrangements. By incorporating additional donor functionalities into the ligand backbone, chelating and bridging architectures can be achieved. For example, unsymmetrical (phosphinomethyl)phosphine monosulfides have been utilized as precursors to mixed bisphosphine ligands, which can then form chelate rings with metal centers. researchgate.net

Furthermore, related diphosphine monosulfide ligands have been shown to rearrange upon coordination to a metal center, leading to the formation of bidentate bis(ditertiaryphosphino)thioether ligands that chelate to the metal. rsc.org This transformation highlights the potential for ligand rearrangement to facilitate chelation. Although direct examples of methyldiphenylphosphine sulfide acting as a bridging ligand in polymetallic systems are not extensively documented in the provided search results, the principles of ligand design suggest that functionalization of the phenyl or methyl groups could introduce additional donor sites, enabling the formation of bridging architectures. The ability of chelating bis-phosphinidene ligands to bind multiple metal centers further underscores the potential for phosphorus-sulfur ligands to form complex polymetallic structures. nih.gov

The steric and electronic properties of phosphine ligands are crucial in determining the reactivity and selectivity of their metal complexes. libretexts.orgmanchester.ac.uk These properties are often quantified using Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (ν) for electronics. libretexts.orgwikipedia.orgunits.it

Steric Parameters: The Tolman cone angle provides a measure of the steric bulk of a ligand. wikipedia.org For a related series of phosphines, increasing the size of the substituents on the phosphorus atom leads to a larger cone angle. rsc.org While a specific cone angle for methyldiphenylphosphine sulfide is not provided in the search results, it can be inferred that its steric demand would be intermediate between that of trimethylphosphine (B1194731) and triphenylphosphine. The concept of the solid cone angle (Ω) and percent buried volume (%Vbur) have been developed as more refined measures of steric hindrance. nsf.gov

Electronic Parameters: The Tolman electronic parameter (TEP) is determined from the CO stretching frequency of [Ni(CO)₃L] complexes. libretexts.orgwikipedia.org A lower stretching frequency indicates a more electron-donating ligand. libretexts.orgwikipedia.org Strongly electron-donating phosphines increase the electron density on the metal, which enhances back-donation to the CO ligands and lowers their stretching frequency. wikipedia.orgvanderbilt.edu While the TEP for methyldiphenylphosphine sulfide is not explicitly stated, the electronic nature of the P=S bond suggests it would be a less potent sigma donor compared to the parent phosphine, methyldiphenylphosphine. wikipedia.orgnih.gov The oxidation of phosphines to their corresponding sulfides or selenides is a common method to modulate their electronic properties. mdpi.com

The electronic and steric properties of phosphine ligands are interconnected; changes in one can influence the other. manchester.ac.uk For instance, increasing steric bulk can alter bond angles and the hybridization of the phosphorus atom, thereby affecting its electronic character. manchester.ac.uk

Complex Formation Thermodynamics and Kinetics

The thermodynamics and kinetics of complex formation involving methyldiphenylphosphine sulfide are essential for understanding the stability and reactivity of the resulting coordination compounds. The formation of a complex is governed by the free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

The stability of complexes can be inferred from equilibrium constants. For example, the formation of charge-transfer complexes between phosphine sulfides and iodine has been studied, and the stability of these adducts can be compared based on their formation constants. psu.edu The reaction of diphosphine monosulfides with a ruthenium precursor demonstrates that the equilibrium can be driven towards the formation of a chelated product by the trapping of a thioether isomer by the metal center. rsc.org

Kinetic studies provide insights into the rates of ligand substitution reactions. The rate at which methyldiphenylphosphine sulfide replaces another ligand in a metal's coordination sphere, or is itself replaced, depends on factors such as the nature of the entering and leaving groups, the metal center, and the solvent. While specific kinetic data for methyldiphenylphosphine sulfide are not available in the provided search results, general principles of ligand substitution on transition metal complexes would apply.

Design Principles for Ligand Modifications Based on Methyldiphenylphosphine Sulfide

The modular nature of methyldiphenylphosphine sulfide allows for systematic modifications to fine-tune its properties for specific applications in catalysis and materials science. sigmaaldrich.com

The steric and electronic landscape of methyldiphenylphosphine sulfide can be readily altered by introducing different substituents on the phenyl rings or by replacing the methyl group.

Tuning Steric Hindrance: The steric bulk of the ligand can be systematically increased or decreased by introducing substituents at various positions on the phenyl rings. For example, adding bulky groups like tert-butyl to the phenyl rings would significantly increase the cone angle, potentially creating a more sterically demanding coordination environment around the metal center. Conversely, smaller substituents would reduce the steric profile.

Tuning Electronic Properties: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl rings. For instance, attaching electron-withdrawing groups like trifluoromethyl (-CF₃) or pentafluorosulfanyl (-SF₅) to the para position of the phenyl rings would decrease the electron-donating ability of the ligand. mdpi.comnih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) would enhance its donor capacity. acs.org These modifications directly impact the Tolman electronic parameter. wikipedia.orgmdpi.com

The synthesis of functionalized phosphine ligands is a well-established field, with various methods available for introducing a wide range of functional groups. rsc.orgnih.govnih.gov This allows for the rational design of ligands with tailored steric and electronic profiles based on the methyldiphenylphosphine sulfide scaffold.

Synthesis and Application of Chiral Methyldiphenylphosphine Sulfide Ligands

Generally, the synthesis of P-chiral phosphines, a class of ligands where the phosphorus atom itself is the stereogenic center, often involves the use of phosphine-boranes or phosphine oxides as key intermediates. researchgate.netscholaris.ca These methods allow for the stereospecific introduction of different substituents on the phosphorus atom. For instance, a common strategy involves the deprotonation of a phosphine sulfide precursor with a chiral base, such as (-)-sparteine, followed by electrophilic trapping to yield an enantiomerically enriched product. nih.gov Subsequent desulfurization can then afford the corresponding chiral phosphine.

In the broader context of chiral phosphine sulfide ligands, their application in asymmetric catalysis is well-documented. For example, P-chirogenic phosphine/sulfide hybrid ligands have been utilized in palladium-catalyzed allylic alkylation reactions, demonstrating high catalytic activity and enantioselectivity. researchgate.net Similarly, other structurally related chiral phosphine ligands are effective in rhodium-catalyzed asymmetric hydrogenations and various carbon-carbon bond-forming reactions. researchgate.netnih.gov These applications underscore the potential utility of chiral methyldiphenylphosphine sulfide as a ligand in asymmetric catalysis, should a synthetic route be developed. The electronic and steric properties of the methyl and diphenyl groups would likely influence the ligand's coordination behavior and the stereochemical outcome of the catalyzed reactions.

Characterization of Metal-Methyldiphenylphosphine Sulfide Complexes

The coordination chemistry of phosphine sulfides with various transition metals has been extensively studied, leading to a deep understanding of their bonding and structural properties. However, specific and detailed characterization data for metal complexes of methyldiphenylphosphine sulfide are not extensively reported in the surveyed literature. Therefore, the characterization techniques and expected properties are discussed here in the context of closely related phosphine sulfide complexes.

Spectroscopic and Crystallographic Probes of the Coordination Environment

Spectroscopic Probes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a primary tool for characterizing phosphine sulfide complexes. Upon coordination to a metal, the ³¹P chemical shift of the phosphine sulfide typically moves downfield. For instance, the free (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) ligand shows a ³¹P NMR signal at 32.3 ppm, which shifts upon complexation. iucr.org ¹H NMR spectroscopy provides information about the organic framework of the ligand, and changes in the chemical shifts of the methyl and phenyl protons upon coordination can indicate the extent of electron density transfer to the metal center. isca.me

Infrared (IR) Spectroscopy: The P=S stretching vibration, typically observed in the range of 590-640 cm⁻¹, is a key diagnostic feature in the IR spectra of phosphine sulfides. psu.edu Coordination to a metal center generally leads to a decrease in the ν(P=S) stretching frequency, reflecting the weakening of the P=S bond due to the donation of electron density from the sulfur atom to the metal. For example, in a triphenylphosphine sulfide-iodine complex, the ν(P=S) band shifts from 637 cm⁻¹ in the free ligand to 590 cm⁻¹ in the complex. psu.edu

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can reveal electronic transitions within the metal complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands provide insights into the electronic structure of the complex. gla.ac.uk

Crystallographic Probes:

Single-crystal X-ray diffraction provides the most definitive structural information for metal-phosphine sulfide complexes. Key parameters obtained from crystallographic studies include bond lengths and angles, which directly reflect the coordination geometry and the nature of the metal-sulfur bond.

For example, in a platinum(II) complex with (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), the Pt-S bond length is 2.2712(19) Å, and the P=S bond length elongates to 2.012(3) Å from approximately 1.95 Å in the free ligand, indicating a significant interaction between the sulfur and the platinum center. iucr.org Similarly, the crystal structure of dimethyl(phenyl)phosphine sulfide shows a P-S bond length of 1.9623(5) Å. nih.gov The coordination geometry around the metal center, whether it be square planar, tetrahedral, or octahedral, is also unequivocally determined. iucr.orguobaghdad.edu.iq

Table 1: Representative Spectroscopic Data for Phosphine Sulfide Ligands and Complexes

Compound/Complex³¹P NMR (ppm)ν(P=S) (cm⁻¹)Reference
(Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide)32.3- iucr.org
Triphenylphosphine sulfide-637 psu.edu
Triphenylphosphine sulfide-I₂-590 psu.edu

Table 2: Representative Crystallographic Data for Phosphine Sulfide Ligands and Complexes

Compound/ComplexP–S Bond Length (Å)Metal–S Bond Length (Å)Reference
Dimethyl(phenyl)phosphine sulfide1.9623(5)- nih.gov
(Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide)1.9571(15), 1.9529(15)- iucr.org
[PtCl₂{(Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide)}]2.012(3)2.2712(19) iucr.org
Triphenylphosphine sulfide-I₂-2.753(2) (S-I) psu.edu

Electrochemical Properties of Metal-Ligand Adducts

The electrochemical behavior of metal complexes provides crucial information about their redox properties, including the accessibility of different oxidation states of the metal center and the influence of the ligand environment on these states. While specific electrochemical data for metal-methyldiphenylphosphine sulfide complexes are not found in the surveyed literature, the general principles can be inferred from studies on related organophosphorus compounds and other metal complexes.

Studies on the electrochemistry of organophosphorus compounds have shown that the phosphorus atom can be directly involved in electron-transfer processes. ua.es In the context of metal complexes, the phosphine sulfide ligand can participate in redox processes, or it can modulate the redox activity of the metal center. For instance, in metal-peptide complexes, the coordination environment significantly influences the redox behavior of the metal ion. mdpi.com It is plausible that methyldiphenylphosphine sulfide, upon coordination to a redox-active metal, would similarly impact the stability and accessibility of its various oxidation states. However, without specific experimental data, any discussion on the electrochemical properties of metal-methyldiphenylphosphine sulfide complexes remains speculative.

Catalytic Applications of Methyldiphenylphosphine Sulfide in Organic Transformations

Transition Metal-Catalyzed Reactions Employing Methyldiphenylphosphine (B73815) Sulfide (B99878) as a Ligand

While specific data on methyldiphenylphosphine sulfide as a ligand in large-scale industrial cross-coupling reactions is limited in publicly available research, the broader class of arylphosphine sulfides has been acknowledged for its utility in certain coupling reactions. thieme-connect.de The primary role of methyldiphenylphosphine sulfide is often as a synthetic intermediate for the preparation of more complex phosphine (B1218219) ligands. nih.govresearchgate.net

One notable, albeit indirect, catalytic application is in the synthesis of methyldiphenylphosphine sulfide itself. The alkylation of diphenylphosphine (B32561) sulfide with methyl iodide can be performed under phase-transfer catalysis conditions, demonstrating a catalytically facilitated pathway to the target compound. researchgate.net

Table 1: Synthesis of Methyldiphenylphosphine Sulfide

ReactantsCatalyst/ConditionsProductYieldReference
Diphenylphosphine sulfide, Methyl iodidePhase-transfer catalystMethyldiphenylphosphine sulfideNearly quantitative researchgate.net
Diphenylphosphine chloride, Methylmagnesium chloride, SulfurOne-pot reactionMethyldiphenylphosphine sulfide- nih.govresearchgate.net

A thorough review of the scientific literature reveals a notable absence of studies employing methyldiphenylphosphine sulfide as a ligand for asymmetric catalysis and enantioselective synthesis. The following subsections reflect this lack of available data.

There are no specific examples or research findings in the reviewed literature that detail the use of methyldiphenylphosphine sulfide as a ligand in asymmetric allylic substitution reactions.

No published research could be identified that utilizes methyldiphenylphosphine sulfide as a ligand for enantioselective hydrogenation or hydrosilylation reactions.

The role of methyldiphenylphosphine sulfide in catalytic oxidation and reduction processes is primarily as a substrate rather than a catalyst or ligand. For instance, it can be oxidized to methyldiphenylphosphine oxide. thieme-connect.de Microbial processes have also been shown to convert methyldiphenylphosphine to methyldiphenylphosphine sulfide. acs.orgacs.org However, there is no evidence of it actively participating as a catalytic species in broader oxidation or reduction reactions of other substrates.

Asymmetric Catalysis and Enantioselective Synthesis

Organocatalysis Mediated by Methyldiphenylphosphine Sulfide

Based on a comprehensive search of the scientific literature, there are no documented instances of methyldiphenylphosphine sulfide being employed as an organocatalyst. While phosphine organocatalysis is a well-established field, the applications appear to be focused on other classes of phosphine derivatives.

Role in Nucleophilic and Electrophilic Activation

The catalytic activity of phosphines in nucleophilic and electrophilic activation is a cornerstone of organocatalysis. rsc.orgnih.govnih.gov Tertiary phosphines can act as potent nucleophiles, initiating reactions by adding to electrophilic starting materials to generate reactive zwitterionic intermediates. nih.gov While extensive research has focused on phosphines like triphenylphosphine (B44618) and tributylphosphine, the principles of this reactivity can be extended to understand the potential role of methyldiphenylphosphine sulfide.

In nucleophilic catalysis, a tertiary phosphine adds to an electron-deficient multiple bond, such as in an activated alkene or alkyne, to form a phosphonium (B103445) enolate or a related zwitterionic species. rsc.orgnih.gov This intermediate can then act as a Brønsted base to deprotonate a pronucleophile or participate directly in subsequent bond-forming steps. The nucleophilicity of the phosphine is a critical factor in its catalytic efficacy. acs.org The electronic nature of the substituents on the phosphorus atom significantly influences this nucleophilicity.

In the case of methyldiphenylphosphine sulfide, the presence of the electron-donating methyl group would be expected to enhance the nucleophilicity of the phosphorus atom compared to triphenylphosphine. However, the electron-withdrawing nature of the phenyl groups and the sulfur atom can modulate this effect. While specific studies detailing the direct use of methyldiphenylphosphine sulfide as a nucleophilic catalyst for activating electrophiles are limited, the general mechanism of phosphine catalysis provides a framework for its potential applications. For instance, in Michael additions, a phosphine can catalyze the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov

Conversely, phosphines can also facilitate the activation of nucleophiles. The zwitterionic intermediate formed from the addition of a phosphine to an electrophile can act as a strong base to deprotonate a pronucleophile, thereby increasing its reactivity towards the electrophile. nih.gov

While the primary role of phosphine sulfides is often as a ligand for a metal center, their inherent nucleophilic character at the sulfur atom can also play a role in certain transformations. However, in the context of nucleophilic phosphine catalysis as described above, it is the trivalent phosphorus atom that typically initiates the catalytic cycle. The conversion of the phosphine to a phosphine sulfide is often considered a deactivation pathway in many phosphine-catalyzed reactions.

Acid-Base Catalysis in Organic Reactions

The sulfur atom in methyldiphenylphosphine sulfide possesses lone pairs of electrons and can exhibit basic properties. This allows it to act as a Lewis base and coordinate to metal centers, a fundamental aspect of its role as a ligand in transition metal catalysis. Beyond metal coordination, the basicity of the sulfur atom could potentially be harnessed in acid-base catalysis.

While there is a lack of specific research demonstrating methyldiphenylphosphine sulfide as a primary acid-base catalyst in organic reactions, the general principles of Lewis base catalysis can be considered. A Lewis base can activate a substrate by donating an electron pair, thereby increasing its reactivity. For example, a Lewis basic site could deprotonate a substrate, initiating a reaction.

The basicity of phosphine sulfides has been a subject of study. The interaction of the sulfur atom with acidic species can influence the electronic properties of the molecule and its catalytic behavior when part of a larger complex. However, in the absence of a metal center, the direct application of methyldiphenylphosphine sulfide as an organocatalyst operating through an acid-base mechanism is not well-documented in the reviewed literature. It is more commonly employed as a ligand, where its basicity influences the properties of the catalytically active metal center.

Catalyst Deactivation and Regeneration Studies in the Presence of Methyldiphenylphosphine Sulfide

The stability of a catalyst and the ability to regenerate it are crucial factors for its practical application in industrial processes. When methyldiphenylphosphine sulfide is used as a ligand in a catalyst system, its stability under catalytic conditions and the potential for deactivation and subsequent regeneration are of significant interest.

Strategies for Catalyst Recovery and Reusability

The ability to recover and reuse a catalyst is paramount for sustainable and economically viable chemical processes. For homogeneous catalysts, where the catalyst is in the same phase as the reactants and products, recovery can be challenging. Several strategies have been developed to address this issue, some of which are applicable to catalyst systems employing methyldiphenylphosphine sulfide as a ligand.

One effective strategy is the immobilization of the catalyst on a solid support. For instance, a polymer-supported triphenylphosphine sulfide Pd(0) complex has been shown to be practically recyclable in Suzuki-Miyaura coupling reactions. acs.org This approach facilitates the separation of the catalyst from the reaction mixture by simple filtration. The same principle could be applied to methyldiphenylphosphine sulfide, where the ligand is functionalized to allow for attachment to a polymer backbone.

Another approach is the use of solvent systems that allow for the selective extraction of the product while leaving the catalyst in a separate phase that can be reused. For example, the use of green solvent/base mixtures, such as N-hydroxyethylpyrrolidone (HEP)/water/N,N,N′,N′-tetramethyl guanidine (B92328) (TMG), has enabled the recycling of palladium catalysts with sulfonated phosphine ligands in Heck-Cassar-Sonogashira cross-coupling reactions. nih.gov

Organic solvent nanofiltration (OSN) is another promising technique for the recovery of homogeneous catalysts. rsc.org This method uses a membrane to separate the larger catalyst complex from the smaller product molecules. This has been successfully demonstrated for the recovery and reuse of homogeneous palladium catalysts in pharmaceutical manufacturing. rsc.org

Furthermore, new catalytic activities of Pd(0) that promote the chalcogen atom replacement of phosphine chalcogenides (R3P=X, where X = O, S, Se) have been reported. acs.org This P=X bond activation is applicable to the regeneration of the phosphine or phosphine sulfide from the oxidized phosphine, offering a potential chemical regeneration strategy. acs.org

The reusability of a recovered catalyst is a key metric. In the case of a polymer-supported triphenylphosphine sulfide Pd(0) catalyst, it was found to be recyclable, indicating that the catalytic activity can be maintained over multiple cycles. acs.org The table below summarizes some strategies for catalyst recovery and their potential applicability to systems with methyldiphenylphosphine sulfide.

Strategies for Catalyst Recovery and Reusability

StrategyDescriptionApplicability to Methyldiphenylphosphine Sulfide SystemsKey Advantages
Immobilization on Solid SupportThe catalyst is attached to an insoluble support (e.g., polymer, silica).High; the ligand can be functionalized for attachment.Easy separation by filtration; potential for continuous flow processes.
Biphasic CatalysisThe catalyst resides in a phase separate from the products.Moderate; requires suitable solvent systems and potentially modified ligands.Simplified product isolation and catalyst retention.
Organic Solvent Nanofiltration (OSN)Separation based on size using a membrane.High; applicable to many homogeneous catalyst complexes.Energy-efficient; operates under mild conditions.
Chemical RegenerationChemical transformation to restore the active catalyst.Potentially high; depends on the specific deactivation pathway.Can restore activity lost to chemical degradation.

Applications of Methyldiphenylphosphine Sulfide in Advanced Materials Science

Role as an Anchoring Unit in Molecular Junctions and Electronic Devices

The thiophosphinyl group (P=S) in phosphine (B1218219) sulfides serves as an effective anchor to connect molecules to metal electrodes, a critical requirement for the fabrication of molecular electronic devices. This functionality allows for the exploration of charge transport at the single-molecule level.

The ability of a molecule to conduct electricity when connected between two electrodes is a fundamental aspect of molecular electronics. Phosphine sulfides have been investigated as anchoring groups to form these connections, known as single-molecule junctions. The phosphine sulfide (B99878) group can effectively bind to gold (Au) electrodes, enabling the measurement of the molecule's conductance. researchgate.net

Studies comparing different anchoring groups have shown that the choice of linker significantly influences the conductance of the molecular junction. psu.edunih.gov For instance, research comparing alkanes terminated with dimethyl phosphines, methyl sulfides, and amines found that dimethyl phosphine-terminated alkanes exhibited the highest conductance. nih.govresearchgate.net This highlights the strong electronic coupling provided by the phosphine-based anchor. The conductance of these junctions typically decreases exponentially as the length of the alkane chain increases, a characteristic of quantum tunneling. fzu.cz

Theoretical calculations support experimental findings, indicating that for some phosphine sulfide-terminated molecules, the Lowest Unoccupied Molecular Orbital (LUMO) is close to the Fermi level of the gold electrode. researchgate.net This alignment facilitates electron transport through a resonance-tunneling mechanism. researchgate.net However, the nature of the molecular backbone connected to the phosphine sulfide anchor is also crucial; junctions with conjugated backbones can show broader conductance peaks, suggesting more variability in the electronic coupling from one junction to another. fzu.cz

Table 1: Conductance Data for Single-Molecule Junctions with Different Anchoring Groups

Anchoring GroupMolecular BackboneMost Probable Conductance (G₀)Tunneling Decay Constant (β per CH₂)
Dimethyl Phosphine (PMe₂)AlkaneHighest among compared groups1.02 ± 0.02
Methyl Sulfide (SMe)AlkaneIntermediate0.89 ± 0.04
Amine (NH₂)AlkaneLowest among compared groups0.93 ± 0.02

Note: G₀ is the conductance quantum, 77.5 µS. Data is based on comparative studies of different linker groups. nih.govfzu.cz

Phosphine sulfides are increasingly used in the development of high-performance Organic Light-Emitting Diodes (OLEDs), particularly as host materials in the emissive layer. Their bipolar nature, meaning they can transport both positive charges (holes) and negative charges (electrons), is key to their effectiveness.

The design of host materials is critical for achieving efficient and stable OLEDs. Phosphine sulfide derivatives are attractive because the electron-withdrawing phosphine sulfide group can be combined with electron-donating units, such as carbazoles, to create bipolar host materials. nih.govmdpi.com This molecular architecture is designed to ensure a balance of charge carriers within the emissive layer, which is essential for efficient recombination and light emission. mdpi.com

Researchers have synthesized various phosphine sulfide-based hosts, such as CzPhPS, DCzPhPS, and TCzPhPS, by attaching one, two, or three carbazole (B46965) units to a triphenylphosphine (B44618) sulfide core. nih.govmdpi.com These materials exhibit high thermal stability, with decomposition temperatures often exceeding 350°C, and high triplet energies (around 3.0 eV), making them suitable for hosting blue phosphorescent emitters. nih.govmdpi.comep2-bayreuth.de The performance of OLEDs using these hosts is sensitive to the number of donor units; for example, a device using CzPhPS as the host achieved a high external quantum efficiency (EQE) of 17.5%, while devices with more carbazole units (DCzPhPS and TCzPhPS) showed lower performance due to an imbalanced charge transport. nih.govmdpi.com This demonstrates the importance of precise molecular tuning to optimize device efficiency. nih.gov

The efficiency of an OLED is heavily dependent on the charge transport properties of its materials. researchgate.netmdpi.com In phosphine sulfide-based bipolar hosts, the Highest Occupied Molecular Orbital (HOMO) is typically located on the electron-donating carbazole moiety, while the LUMO is situated on the electron-withdrawing phosphine sulfide group. nih.govmdpi.com This separation of frontier orbitals facilitates the transport of both holes and electrons.

The balance of charge transport is crucial for maximizing the recombination of electrons and holes in the emissive layer, thereby improving quantum efficiency. mdpi.com The use of a phosphine sulfide (P=S) group is often preferred over a phosphine oxide (P=O) group because the sulfur atom's 3p lone-pair electrons can interact more effectively with the molecule's π-system. mdpi.com This S–π interaction can lead to better intramolecular electronic communication and improved electrical performance compared to phosphine oxide analogs. mdpi.com An imbalance, such as an excessive hole-transporting ability from adding too many carbazole units, can deteriorate device performance by shifting the recombination zone and increasing efficiency roll-off. nih.govmdpi.commdpi.com

Table 2: Performance of Blue Phosphorescent OLEDs with Different Phosphine Sulfide-Based Host Materials

Host MaterialMaximum External Quantum Efficiency (EQE)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum Luminance (cd/m²)
CzPhPS17.5%36.737.517,223
DCzPhPS16.1%N/AN/AN/A
TCzPhPS7.2%N/AN/AN/A

Data sourced from studies on phosphine sulfide-based bipolar hosts for blue PhOLEDs. nih.govmdpi.com

Integration into Organic Light-Emitting Diodes (OLEDs)

Development of Functional Materials Beyond Electronic Applications

The utility of phosphine sulfides extends beyond electronics into the realm of chemical separations, where they act as powerful and selective extractants for metal ions.

Organophosphorus compounds, including phosphine sulfides, are highly effective extractants in hydrometallurgical processes for recovering heavy and precious metals. researchgate.netresearchgate.netmdpi.com The sulfur atom in the thiophosphinyl group is a soft donor, showing a strong affinity for soft metal ions, which allows for selective extraction from aqueous solutions.

Phosphine sulfides have been successfully used as extractants for a variety of metal ions, including noble metals and heavy metals like nickel (Ni), cobalt (Co), zinc (Zn), and lead (Pb). researchgate.net In some systems, mixtures of tertiary phosphine oxides and phosphine sulfides have demonstrated extremely high extraction efficiencies, with the degree of extraction for Ni, Co, Zn, and Pb ranging from 99.90% to 99.99%. researchgate.net They are also employed in the challenging separation of lanthanides and actinides. nih.gov The design of these extractants can be tailored to target specific metals, making them valuable tools for both industrial-scale metal recovery and environmental remediation. researchgate.netmdpi.com

Sensor Fluorescent Materials for Analytical Applications

The development of fluorescent sensors for analytical applications is a significant area of research in materials science, focusing on the creation of materials that can detect and signal the presence of specific analytes through changes in their fluorescent properties. These sensors are highly valued for their potential for high sensitivity and selectivity. The core of a fluorescent sensor typically consists of a fluorophore, a molecule that emits light upon excitation, and a receptor unit that selectively interacts with the target analyte. This interaction leads to a measurable change in the fluorescence, such as quenching (decrease in intensity) or enhancement (increase in intensity).

A review of the scientific literature indicates that while the broader class of phosphine sulfides has been explored for sensor applications, there is a notable lack of specific research detailing the use of Phosphine sulfide, methyldiphenyl- as a primary component in the development of fluorescent materials for analytical sensing.

Research in the field has demonstrated the potential of other phosphine sulfide derivatives in sensor design. For instance, studies on trialkylphosphine sulfides have shown their capability to act as receptors for metal ions. researchgate.net In these systems, a fluorescent moiety, such as an anthracene (B1667546) derivative, is chemically linked to the phosphine sulfide. researchgate.netresearchgate.net The phosphine sulfide group can then interact with metal ions, leading to a change in the fluorescence of the anthracene unit, allowing for the detection of the metal ions. researchgate.netresearchgate.net This approach highlights a general strategy where the phosphine sulfide acts as the recognition element in a fluorescent sensor.

However, specific investigations into leveraging Phosphine sulfide, methyldiphenyl- for similar purposes are not prominently documented in publicly available research. The synthesis of fluorescent sensors often involves the careful selection of both the fluorophore and the receptor to achieve desired selectivity and sensitivity for a particular analyte. The electronic and steric properties of the substituents on the phosphine sulfide are critical in determining its binding affinity and selectivity towards different analytes.

While the fundamental principles of fluorescent sensor design are well-established, the application of Phosphine sulfide, methyldiphenyl- in this context remains an area with limited exploration. Future research could potentially investigate the coordination of this compound with various fluorophores and study their response to different analytes. Such studies would be necessary to determine if Phosphine sulfide, methyldiphenyl- can be effectively utilized in the creation of novel fluorescent sensor materials.

Table of Research Findings on Related Phosphine Sulfide-Based Fluorescent Sensors:

As there is no direct data available for Methyldiphenylphosphine (B73815) Sulfide in fluorescent sensors, the following interactive table summarizes findings on analogous phosphine sulfide compounds to illustrate the general approach.

Sensor Material CompositionTarget Analyte(s)Key Research Findings
Merrifield resin-bound anthranyl-phosphine sulfide derivativesCu(II), Pb(II)The phosphine sulfide group acts as a recognition site, and its interaction with the metal ions leads to a quenching of the anthracene fluorescence. The system demonstrated reversible sensing capabilities. researchgate.netresearchgate.net
Argopore resin-bound anthranyl-phosphine sulfide derivativesCu(II), Pb(II)Similar to the Merrifield resin-based sensors, these materials showed a fluorescent response to the presence of copper and lead ions, indicating the versatility of the phosphine sulfide receptor unit on different polymer supports. researchgate.net
Argogel resin-bound anthranyl-phosphine sulfide derivativesCu(II), Pb(II)These sensors also exhibited fluorescence quenching upon binding with the target metal ions, further establishing the principle of using phosphine sulfides as receptors in fluorescent sensing platforms. researchgate.net

Theoretical and Computational Chemistry Studies of Methyldiphenylphosphine Sulfide

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

No dedicated studies reporting DFT calculations for the ground state properties of methyldiphenylphosphine (B73815) sulfide (B99878), such as its total energy, frontier molecular orbital energies (HOMO-LUMO gap), and Mulliken or other population analyses, were identified. Such calculations would be crucial for understanding its intrinsic electronic characteristics and reactivity.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

While NBO analyses have been performed on ylides synthesized from methyldiphenylphosphine sulfide to investigate charge distribution and delocalization in those more complex systems researchgate.netnih.gov, a specific NBO or QTAIM analysis of methyldiphenylphosphine sulfide itself is not available. This type of analysis would provide a deeper understanding of the nature of the phosphorus-sulfur bond and the electronic interactions between the phenyl and methyl groups with the phosphine (B1218219) sulfide core.

Molecular Geometry Optimization and Conformer Search

Detailed computational studies on the molecular geometry optimization of methyldiphenylphosphine sulfide and a systematic conformer search are absent from the literature. Such studies would identify the lowest energy conformation and potential rotational isomers, providing key insights into its three-dimensional structure.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Although experimental spectroscopic data for methyldiphenylphosphine sulfide and its derivatives exist, there is a lack of published research on the ab initio prediction of its spectroscopic properties. Computational methods such as GIAO for NMR chemical shifts, frequency calculations for IR spectra, and TD-DFT for UV-Vis spectra would allow for a direct comparison with experimental data and aid in the detailed assignment of spectral features.

Computational Elucidation of Reaction Mechanisms

Identification of Transition States and Intermediates

Computational studies delineating the mechanisms of reactions involving methyldiphenylphosphine sulfide, such as its deprotonation or nucleophilic attack, are focused on the subsequent reactions of its derivatives rather than the initial steps involving the parent molecule. thieme-connect.de A computational investigation into the transition states and intermediates of its fundamental reactions would provide valuable mechanistic insights.

Calculation of Energy Profiles and Reaction Barriers

Theoretical and computational chemistry provides powerful tools to investigate the reactivity of molecules like methyldiphenylphosphine sulfide. By mapping the potential energy surface (PES) for a particular reaction, chemists can identify the most likely pathways, determine the energies of transition states, and subsequently calculate the activation energy, or reaction barrier. These calculations are crucial for understanding reaction mechanisms and predicting reaction rates.

One area of significant interest is the reduction of phosphine sulfides to their corresponding phosphines. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. For instance, the reduction of acyclic phosphine sulfides by chlorosilanes has been a subject of detailed theoretical investigation. acs.orgnih.govacs.org

For the reduction of phosphine sulfides with reagents like hexachlorodisilane (B81481) (Si₂Cl₆), computational models predict reaction pathways and their associated energy barriers. These calculations have shown that, unlike phosphine oxides which may proceed through phosphorane intermediates leading to inversion of stereochemistry, phosphine sulfides can follow nonionic pathways that result in retention of stereochemistry at the phosphorus center. acs.orgnih.gov The energy profile for such a reaction involving methyldiphenylphosphine sulfide would be calculated by identifying the structures of the reactants, transition states, and products, and then computing their relative energies.

A hypothetical energy profile for a reaction involving methyldiphenylphosphine sulfide could be determined, providing insights into the thermodynamics and kinetics of the process. The reaction barrier, which is the energy difference between the reactants and the highest energy transition state, is a key parameter derived from this profile.

Table 1: Illustrative Calculated Energy Profile Data for a Hypothetical Reaction of Methyldiphenylphosphine Sulfide

SpeciesRelative Energy (kcal/mol)
Reactants (Methyldiphenylphosphine Sulfide + Reagent)0.0
Transition State 1+15.2
Intermediate-5.4
Transition State 2+10.8
Products-20.1

Note: The data in this table is illustrative and intended to represent the type of information obtained from energy profile calculations.

Furthermore, computational studies can explore alternative reaction mechanisms, such as those involving silylene intermediates or radical pathways, and compare their energy barriers to determine the most favorable route. acs.orgnih.gov

Ligand-Metal Interaction Modeling

Methyldiphenylphosphine sulfide can act as a ligand in coordination complexes with various metals. Understanding the nature and strength of the ligand-metal bond is fundamental to predicting the properties and reactivity of these complexes. Computational modeling offers a detailed picture of these interactions.

Quantification of Orbital Interactions and Bonding Energies

The bond between a phosphine sulfide ligand and a metal center can be dissected into its constituent orbital interactions. These typically involve the donation of electron density from a lone pair of the sulfur atom to a vacant orbital on the metal (a σ-donation). Additionally, π-backbonding can occur, where the metal donates electron density from its d-orbitals into the antibonding orbitals of the ligand.

Energy decomposition analysis (EDA) is a computational technique used to quantify these interactions. EDA partitions the total interaction energy into several components, including electrostatic interaction, Pauli repulsion (the destabilizing interaction between filled orbitals), and orbital interaction (the stabilizing effect of electron sharing).

For a hypothetical complex of methyldiphenylphosphine sulfide with a metal, EDA could provide the following insights:

Table 2: Illustrative Energy Decomposition Analysis for a [M(PMePh₂S)] Complex

Interaction ComponentEnergy (kcal/mol)
Total Interaction Energy-45.0
Electrostatic Interaction-30.5
Pauli Repulsion+55.2
Orbital Interaction-69.7
- σ-donation (L→M)-60.1
- π-backbonding (M→L)-9.6

Note: The data in this table is for illustrative purposes to show the output of an EDA calculation.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the electronic structure of these complexes, providing information about the hybridization of the interacting orbitals and the extent of charge transfer between the ligand and the metal.

Derivation of Steric and Electronic Ligand Parameters

To systematically compare the effects of different ligands on the properties of metal complexes, a set of steric and electronic parameters have been developed. These parameters can often be calculated computationally.

Steric Parameters:

The most common steric parameter is the Tolman cone angle (θ) . libretexts.org This is a measure of the steric bulk of a ligand and is defined as the apex angle of a cone centered 2.28 Å from the phosphorus atom that encompasses the van der Waals radii of the outermost atoms of the ligand. libretexts.org For methyldiphenylphosphine sulfide, the cone angle would be influenced by the orientation of the methyl and phenyl groups. Computational methods allow for the precise calculation of this parameter from the optimized geometry of the ligand. mdpi.com

Another steric descriptor is the percent buried volume (%Vbur) , which quantifies the percentage of the volume of a sphere around the metal that is occupied by the ligand.

Electronic Parameters:

The Tolman Electronic Parameter (TEP) is a widely used measure of the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.org It is experimentally determined from the C-O stretching frequency of a [Ni(CO)₃L] complex. wikipedia.org A lower stretching frequency indicates a more electron-donating ligand. DFT calculations can be used to predict the TEP by calculating the vibrational frequencies of the corresponding nickel carbonyl complex. mdpi.comchemrxiv.org For methyldiphenylphosphine sulfide, the TEP would reflect the net electronic effect of the methyl and two phenyl groups attached to the phosphorus.

Other computational electronic parameters include the energy of the highest occupied molecular orbital (HOMO) of the free ligand, which relates to its ability to donate electrons, and the calculated proton affinity.

Table 3: Calculated Steric and Electronic Parameters for Methyldiphenylphosphine Sulfide and Related Ligands

LigandCalculated Cone Angle (θ) (°)Calculated Tolman Electronic Parameter (TEP) (cm⁻¹)
PMe₃1182064.1
PMePh₂S Value not foundValue not found
PPh₃1452068.9
P(OPh)₃1282085.0

Note: Specific calculated values for methyldiphenylphosphine sulfide were not found in the searched literature. The values for related ligands are provided for context.

By calculating these parameters for methyldiphenylphosphine sulfide, its properties as a ligand can be quantitatively compared to a vast library of other phosphine ligands, aiding in the rational design of catalysts and other metal complexes with desired properties.

Advanced Reaction Methodologies Involving the Thiophosphinyl Group of Methyldiphenylphosphine Sulfide

Transformations Facilitated by the Thiophosphinyl Moiety

The presence of the thiophosphinyl group imparts stability to the phosphorus center while also providing a reactive handle for specific transformations. Its ability to be selectively introduced and removed, and its influence on the electronic properties of the molecule, are central to its utility in modern organic synthesis.

The formation and cleavage of the phosphorus-sulfur double bond are fundamental reactions in organophosphorus chemistry. These processes allow for the protection and deprotection of the phosphorus lone pair, which is crucial for applications where the corresponding phosphine (B1218219) is used as a ligand or catalyst.

Sulfurization: The synthesis of methyldiphenylphosphine (B73815) sulfide (B99878) is typically achieved by the sulfurization of methyldiphenylphosphine. This reaction is an oxidative addition where the trivalent phosphorus atom acts as a nucleophile, attacking an electrophilic sulfur source. Elemental sulfur (S₈) is a common and efficient reagent for this transformation. The reaction mechanism involves the nucleophilic attack of the phosphine on the S₈ ring, leading to a cascade that ultimately yields the phosphine sulfide. Other sulfur transfer reagents, such as thiiranes or polysulfides, can also be employed.

Desulfurization: The reverse reaction, the removal of the sulfur atom from methyldiphenylphosphine sulfide to regenerate the parent phosphine, is a key step in synthetic sequences where the thiophosphinyl group is used for protection or purification. This reductive process can be accomplished using various reagents and conditions. Silanes, particularly chlorosilanes like hexachlorodisilane (B81481) (Si₂Cl₆), are effective for this transformation, often proceeding with retention of stereochemistry at the phosphorus center. acs.org Metal hydrides and other reducing agents can also be employed, although the conditions may be harsher. The strength of the P=S bond makes the phosphine sulfide relatively stable, requiring potent reagents for its cleavage. A catalytic approach to desulfurization has also been developed, where a P(V)=S species is reduced back to P(III) in a catalytic cycle, highlighting the reversible nature of this transformation under specific conditions.

The desulfurization of organic disulfides by tertiary phosphines, such as triphenylphosphine (B44618), is a well-established reaction that produces the corresponding phosphine sulfide. researchgate.netresearchgate.net This reaction proceeds via nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net

Table 1: Comparison of Desulfurization Methods for Phosphine Sulfides

Reagent/MethodTypical ConditionsStereochemistry at PNotes
HSiCl₃/BaseBenzene, refluxInversion (with strong base)Stereochemical outcome is base-dependent. acs.org
Si₂Cl₆Benzene, refluxRetentionProceeds via a nonionic rearrangement pathway. acs.org
LiAlH₄THF, refluxRacemization often occursPowerful, non-selective reducing agent.
Catalytic ReductionTrimethyl phosphite, TTMSSNot applicable (catalytic)Radical mechanism involving a silyl radical species.

While the trivalent phosphorus atom in phosphines is well-known for directing C-H activation and participating in cross-coupling reactions, the role of the pentavalent thiophosphinyl group is fundamentally different.

P-C Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming P-C bonds, enabling the synthesis of a vast array of organophosphorus compounds. In this context, the thiophosphinyl group is generally considered a stable protecting group. P-C cross-coupling reactions are typically performed on phosphine precursors, such as secondary phosphine oxides (R₂P(O)H) or secondary phosphine-boranes, rather than directly on the phosphine sulfide. harvard.eduuni-regensburg.de Subsequent sulfurization then provides the target phosphine sulfide. This strategy leverages the stability of the P=S bond, which is tolerant to many cross-coupling conditions. For instance, iterative coupling reactions on orthogonally protected phosphine precursors can be used to build complex triarylphosphine derivatives, which are then converted to the corresponding sulfides. acs.org One report describes the use of a hydroxymethyl-diphenylphosphine sulfide precursor in a P-C coupling reaction with iodoarenes, demonstrating that modifications can be made on a molecule already containing the P=S moiety. rsc.org

Bond Activation Strategies: The directing-group ability of phosphines in transition-metal-catalyzed C-H activation is a cornerstone of modern synthetic methodology. This capacity stems from the coordination of the phosphine's lone pair of electrons to the metal center, which positions the catalyst for C-H bond cleavage. The phosphorus atom in methyldiphenylphosphine sulfide is pentavalent and lacks the requisite lone pair for this type of coordination. Consequently, the thiophosphinyl group is not generally employed as a directing group for C-H activation reactions. Synthetic strategies requiring C-H functionalization are designed to occur on the parent phosphine, followed by sulfurization to yield the phosphine sulfide.

Reactivity of the Sulfur Atom

The phosphorus-sulfur bond in a phosphine sulfide is best described as a resonance hybrid of a double bond (R₃P=S) and a dipolar single bond (R₃P⁺-S⁻). This polarization results in a high electron density on the sulfur atom, making it a soft nucleophile.

Nucleophilic Character: The sulfur atom readily reacts with a variety of soft electrophiles. For example, alkylation of phosphine sulfides with alkyl halides typically occurs at the sulfur atom to form phosphonium (B103445) salts. The nucleophilicity of sulfur is a general trait, making thiols and sulfides more nucleophilic than their oxygen analogues (alcohols and ethers). msu.edulibretexts.orglibretexts.org This inherent nucleophilicity allows the thiophosphinyl sulfur to participate in reactions where it is transferred to an electrophilic center.

Electrophilic Character: While the primary character of the sulfur atom is nucleophilic, it can also exhibit electrophilic behavior. Strong nucleophiles can attack the sulfur atom, leading to the cleavage of the P=S bond in a desulfurization reaction. Furthermore, theoretical studies suggest that the P=S bond has significant π-character arising from back-donation from sulfur p-orbitals to σ* orbitals on the R₃P fragment. rsc.org This complex bonding arrangement influences the accessibility of the sulfur atom to attacking reagents. The reaction of phosphine sulfides with certain reagents can also involve initial electrophilic activation at the sulfur atom, rendering the phosphorus center more susceptible to nucleophilic attack.

Beyond covalent bond formation, the sulfur atom of the thiophosphinyl group can participate in non-covalent interactions, particularly chalcogen bonding. A chalcogen bond is a non-covalent interaction between an electrophilic region associated with a chalcogen atom (such as sulfur) in one molecule and a nucleophilic region in another.

The sulfur atom in the P=S group possesses regions of both positive and negative electrostatic potential. While the lone pairs give it nucleophilic character (Lewis basicity), there is often an electrophilic region, known as a σ-hole, located on the sulfur atom along the axis of the P=S bond. This electrophilic region can interact favorably with Lewis bases, such as halides, oxygen, or nitrogen atoms, to form chalcogen bonds. These interactions, though weaker than hydrogen bonds, are highly directional and can play a crucial role in controlling the solid-state packing of molecules. The crystal structures of phosphine sulfides are influenced by these weak interactions, leading to the formation of specific supramolecular assemblies. researchgate.net The ability to form these ordered structures is of growing interest in the fields of crystal engineering and materials science. nih.gov

Future Research Directions and Emerging Applications of Methyldiphenylphosphine Sulfide

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For methyldiphenylphosphine (B73815) sulfide (B99878), future research is anticipated to focus on novel and sustainable synthetic routes that offer high yields, use less hazardous reagents, and minimize waste.

Currently, the most common method for synthesizing phosphine (B1218219) sulfides is the direct reaction of the corresponding tertiary phosphine with elemental sulfur. digitellinc.commdpi.com While effective, traditional methods often involve the use of organic solvents and require purification steps. mdpi.com Recent advancements have demonstrated the feasibility of solvent-free synthesis for related compounds like triphenylphosphine (B44618) sulfide, achieving high yields in very short reaction times through simple shaking or ball milling. mdpi.comresearchgate.net Future research will likely adapt these solvent-free and mechanochemical methods for the large-scale, sustainable production of methyldiphenylphosphine sulfide.

Another promising avenue is the exploration of photochemical reactions. For instance, the photochemical reaction of phosphines with sulfur hexafluoride (SF6) has been shown to produce phosphine sulfides alongside valuable difluorophosphoranes. gessnergroup.com Investigating the applicability of this method to methyldiphenylphosphine could lead to a dual-purpose synthesis, providing both the sulfide and a useful fluorinating agent.

Furthermore, the development of catalytic processes for the synthesis of phosphine sulfides is an area ripe for exploration. While phosphines themselves are often used as catalysts, the catalytic synthesis of their sulfide derivatives is less explored. Research into catalysts that can facilitate the sulfur transfer from a sulfur source to methyldiphenylphosphine could lead to more efficient and controlled synthetic processes.

Synthetic Route Description Potential Advantages for Methyldiphenylphosphine Sulfide Key Research Focus
Solvent-Free Synthesis Reaction of methyldiphenylphosphine with elemental sulfur without a solvent, potentially using mechanochemistry (ball milling). mdpi.comresearchgate.netReduced solvent waste, lower energy consumption, faster reaction times.Optimization of reaction conditions (temperature, milling frequency) for high yield and purity.
Photochemical Synthesis Reaction of methyldiphenylphosphine with a sulfur source (e.g., SF6) initiated by light. gessnergroup.comPotentially milder reaction conditions, co-production of valuable reagents.Investigating reaction mechanisms, quantum yields, and scalability.
Catalytic Sulfur Transfer Use of a catalyst to facilitate the transfer of sulfur from a donor molecule to methyldiphenylphosphine.Higher efficiency, lower temperatures, and better control over the reaction.Development of novel catalysts and identification of efficient sulfur-transfer agents.

Development of New Ligand Architectures for Challenging and Underexplored Catalytic Transformations

Phosphine ligands are pivotal in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts. gessnergroup.comcfmot.de Methyldiphenylphosphine sulfide serves as a stable precursor to methyldiphenylphosphine, a valuable ligand in its own right. However, the sulfide itself, and its derivatives, are now being explored as building blocks for new ligand architectures.

One area of focus is the synthesis of functionalized phosphine sulfides that can act as ligands. For example, (aminoalkyl)diphenylphosphine sulfides have been successfully used to create multidentate pincer ligands for palladium(II) complexes, which have shown promising cytotoxic activity. rsc.org By analogy, methyldiphenylphosphine sulfide can be a starting point for a variety of functionalized ligands with tailored electronic and steric properties. The introduction of functional groups can facilitate catalyst recovery, enhance solubility in green solvents, or introduce chirality for asymmetric catalysis.

The development of ligands based on the methyldiphenylphosphine sulfide scaffold for challenging cross-coupling reactions is a particularly promising direction. orgsyn.org While traditional phosphine ligands have been instrumental in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, there is a continuous need for new ligands that can catalyze these reactions with higher efficiency, broader substrate scope, and under milder conditions. cfmot.de The unique combination of a methyl group and two phenyl groups in methyldiphenylphosphine sulfide offers a distinct steric and electronic profile that could be advantageous in specific catalytic cycles.

Ligand Type Description Potential Catalytic Applications Key Research Focus
Functionalized Methyldiphenylphosphine Sulfide Ligands Introduction of functional groups (e.g., amino, hydroxyl, carboxyl) onto the phenyl rings or the methyl group.Cross-coupling reactions, hydroformylation, hydrogenation. cfmot.deresearchgate.netSynthesis of novel functionalized ligands and screening their performance in various catalytic reactions.
Chiral Methyldiphenylphosphine Sulfide Derivatives Introduction of chiral centers to create ligands for asymmetric catalysis.Asymmetric hydrogenation, asymmetric allylic alkylation.Development of efficient methods for the synthesis of enantiomerically pure ligands.
Polymer-Supported Methyldiphenylphosphine Sulfide Ligands Immobilization of the phosphine sulfide ligand onto a polymer support. rsc.orgresearchgate.netRecyclable catalysts for sustainable chemical processes.Synthesis of robust and highly active supported catalysts.

Integration into Next-Generation Functional Materials and Nanotechnology

The unique properties of the phosphine sulfide group, such as its polarity and ability to coordinate with metals, make it an attractive component for functional materials and nanotechnology. researchgate.net

In the field of organic electronics, phosphine sulfides are being investigated as building blocks for bipolar host materials in organic light-emitting diodes (OLEDs). mdpi.com The electron-withdrawing nature of the triphenylphosphine sulfide group has been shown to be beneficial in these materials. mdpi.com Future work could explore the use of the methyldiphenylphosphine sulfide moiety to fine-tune the electronic properties and device performance of OLEDs.

Furthermore, the ability of phosphine sulfides to act as sensors for metal ions is an emerging application. researchgate.net Combinatorial libraries of fluorescent trialkylphosphine sulfides have been synthesized and shown to have sensing properties towards heavy metal ions like lead and copper. researchgate.net Methyldiphenylphosphine sulfide could be incorporated into similar sensor designs, where the methyl and phenyl groups can be further functionalized to enhance selectivity and sensitivity.

The development of metal sulfide nanoparticles for various applications, including bioimaging and catalysis, is a rapidly growing field. nih.govmdpi.comencyclopedia.pub While not directly a nanoparticle itself, methyldiphenylphosphine sulfide can be used as a capping agent or a precursor in the synthesis of metal sulfide nanoparticles, influencing their size, stability, and surface chemistry.

Application Area Role of Methyldiphenylphosphine Sulfide Potential Advantages Key Research Focus
Organic Electronics (OLEDs) As a building block for bipolar host materials. mdpi.comTunable electronic properties, potential for high triplet energy.Synthesis and characterization of new host materials incorporating the methyldiphenylphosphine sulfide moiety.
Chemical Sensors As a receptor unit for metal ions in fluorescent sensors. researchgate.netPotential for high selectivity and sensitivity through functionalization.Design and synthesis of novel chemosensors and evaluation of their performance.
Nanoparticle Synthesis As a surface ligand or precursor for metal sulfide nanoparticles. nih.govControl over nanoparticle size, shape, and surface properties.Investigating the role of methyldiphenylphosphine sulfide in the nucleation and growth of nanoparticles.

Interdisciplinary Research with Other Fields for Advanced Applications

The versatility of methyldiphenylphosphine sulfide lends itself to interdisciplinary research, bridging organic and inorganic chemistry with materials science, biology, and medicine.

A significant area of interdisciplinary research is in medicinal chemistry. As mentioned, palladium complexes with (aminoalkyl)diphenylphosphine sulfide ligands exhibit cytotoxic activity against cancer cell lines. rsc.org This opens the door for the design and synthesis of new metal-based therapeutic agents where methyldiphenylphosphine sulfide derivatives could serve as key ligands. The ability to tune the lipophilicity and electronic properties by modifying the substituents on the phosphorus atom could be crucial for optimizing drug efficacy and reducing side effects.

Another interdisciplinary frontier is the development of functional biomaterials. Phosphine-functionalized polymers have been used in organic synthesis and have potential applications in drug delivery and tissue engineering. rsc.orgresearchgate.net Methyldiphenylphosphine sulfide could be incorporated into polymers to create materials with specific metal-binding or responsive properties.

Furthermore, the study of soluble metal sulfides as functional models for hydrogenases, enzymes that catalyze the production of hydrogen, is an active area of research. illinois.edu The interaction of phosphine sulfides with metal centers in these model systems can provide insights into the mechanisms of these important enzymes and guide the design of new catalysts for hydrogen production.

Application of Advanced Machine Learning and Artificial Intelligence for Predictive Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and materials. paperpublications.orgresearchgate.net For methyldiphenylphosphine sulfide, these computational tools hold immense potential.

AI and ML algorithms can be trained on large datasets of phosphine ligands and their catalytic performance to predict the efficacy of new ligands based on the methyldiphenylphosphine sulfide scaffold. digitellinc.comchemrxiv.orgrsc.org This can significantly reduce the time and experimental effort required to identify optimal catalysts for specific reactions. For instance, machine learning models can predict the Tolman electronic parameter (TEP), a key descriptor of the electronic properties of phosphine ligands, with high accuracy, enabling the rapid screening of virtual ligand libraries. chemrxiv.org

In materials science, AI can be used to predict the properties of functional materials incorporating methyldiphenylphosphine sulfide. By learning the structure-property relationships from existing data, ML models can guide the design of new OLED materials with improved efficiency or sensors with higher selectivity. nih.gov

Furthermore, generative models in AI can be used for the de novo design of novel ligand architectures or functional molecules based on the methyldiphenylphosphine sulfide framework, tailored to meet multiple design objectives simultaneously. nih.gov This data-driven approach can uncover non-intuitive designs that might be missed through traditional, intuition-based research.

AI/ML Application Description Potential Impact on Methyldiphenylphosphine Sulfide Research
Catalyst Screening Predicting the performance of catalysts with methyldiphenylphosphine sulfide-based ligands in various reactions. digitellinc.comchemrxiv.orgrsc.orgFaster identification of highly active and selective catalysts.
Ligand Design Generating novel ligand structures with desired electronic and steric properties. chemrxiv.orgnih.govAccelerated discovery of next-generation ligands for challenging transformations.
Materials Property Prediction Predicting the electronic and optical properties of materials containing the methyldiphenylphosphine sulfide moiety.Rational design of functional materials with optimized performance.
De Novo Design Creating entirely new molecules based on the methyldiphenylphosphine sulfide scaffold for specific applications. nih.govExploration of a vast chemical space to find innovative solutions.

Q & A

Q. What are the standard synthetic routes for methyldiphenylphosphine sulfide, and how can reaction efficiency be optimized?

Methyldiphenylphosphine sulfide is typically synthesized via sulfurization of methyldiphenylphosphine (PMePh₂) with elemental sulfur. Key parameters include stoichiometry (e.g., 1:1 molar ratio of PMePh₂:S₈), solvent selection (e.g., toluene or THF), and temperature control (60–100°C). Optimization strategies involve catalytic additives like amines to accelerate sulfur transfer and prevent polysulfide byproducts . Reaction progress can be monitored via ³¹P NMR spectroscopy to track the disappearance of PMePh₂ (δ ~ -20 ppm) and formation of the sulfide (δ ~ 50 ppm).

Q. How can researchers characterize the purity and structural integrity of methyldiphenylphosphine sulfide?

Essential analytical methods include:

  • ³¹P NMR : Confirms the presence of the P=S bond (characteristic upfield shift).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 262).
  • Elemental analysis : Verifies sulfur content (theoretical ~12.3%).
  • X-ray crystallography : Resolves steric effects of the methyldiphenyl groups. Contaminants like unreacted PMePh₂ or polysulfides require purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What are the stability considerations for methyldiphenylphosphine sulfide under ambient and experimental conditions?

The compound is air-stable in solid form but may hydrolyze slowly in humid environments, releasing trace H₂S. Storage in inert atmospheres (Ar/N₂) and desiccated conditions is recommended. Thermal stability tests (TGA/DSC) show decomposition above 200°C, limiting high-temperature applications .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of methyldiphenylphosphine sulfide in organometallic catalysis?

Methyldiphenylphosphine sulfide acts as a Lewis base via its lone pair on sulfur, coordinating to transition metals (e.g., Pd, Cu). Steric hindrance from the bulky diphenyl groups can suppress undesired side reactions (e.g., ligand scrambling). Computational studies (DFT) suggest that electron-withdrawing substituents on the phenyl rings enhance electrophilicity at phosphorus, improving catalytic turnover in cross-coupling reactions .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing phosphine sulfide derivatives?

Discrepancies in ³¹P NMR shifts (e.g., variations >5 ppm) may arise from solvent polarity or paramagnetic impurities. Triangulate data with X-ray crystallography and high-resolution MS. For example, conflicting sulfur content in elemental analysis could indicate incomplete sulfurization; repeating the reaction under anhydrous conditions with excess S₈ is advised .

Q. What methodologies enable selective detection of methyldiphenylphosphine sulfide in complex matrices (e.g., biological or environmental samples)?

  • GC-MS with derivatization : React with iodomethane to form volatile methylated derivatives.
  • Isotope dilution mass spectrometry (IDMS) : Spike samples with ¹³C-labeled internal standards to correct for matrix effects (e.g., co-eluting sulfides).
  • Fluorescent probes : Design anthracene-conjugated phosphine sulfides (e.g., from combinatorial libraries) for Pb(II) or Cu(II) sensing, leveraging fluorescence quenching effects .

Methodological Recommendations

  • Contradiction Analysis : When interpreting conflicting catalytic activity data, conduct controlled experiments varying steric/electronic parameters (e.g., substituents on phenyl groups) and compare turnover frequencies (TOF) .
  • Detection Limits : For environmental monitoring, combine Draeger tube screening (detection limit ~0.1 ppm) with confirmatory GC-MS to differentiate phosphine sulfide from arsine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.